5-Amino-2-(methoxymethyl)isoindoline-1,3-dione
CAS No.: 1483958-78-6
Cat. No.: VC12018701
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1483958-78-6 |
---|---|
Molecular Formula | C10H10N2O3 |
Molecular Weight | 206.20 g/mol |
IUPAC Name | 5-amino-2-(methoxymethyl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C10H10N2O3/c1-15-5-12-9(13)7-3-2-6(11)4-8(7)10(12)14/h2-4H,5,11H2,1H3 |
Standard InChI Key | HXXYAEGIKZLIGJ-UHFFFAOYSA-N |
SMILES | COCN1C(=O)C2=C(C1=O)C=C(C=C2)N |
Canonical SMILES | COCN1C(=O)C2=C(C1=O)C=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5-Amino-2-(methoxymethyl)isoindoline-1,3-dione belongs to the isoindole-1,3-dione family, a class of heterocyclic compounds renowned for their pharmacological versatility. Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | 5-amino-2-(methoxymethyl)isoindole-1,3-dione |
Molecular Formula | C10H10N2O3 |
Molecular Weight | 206.20 g/mol |
Canonical SMILES | COCN1C(=O)C2=C(C1=O)C=C(C=C2)N |
InChI Key | HXXYAEGIKZLIGJ-UHFFFAOYSA-N |
The methoxymethyl group at position 2 enhances solubility compared to unsubstituted analogs, while the amino group at position 5 provides a site for functionalization or hydrogen bonding .
Spectroscopic Characterization
Advanced analytical techniques confirm its structure:
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NMR Spectroscopy: ¹H NMR reveals distinct signals for the methoxymethyl protons (δ 3.35–3.45 ppm) and aromatic protons adjacent to the amino group (δ 6.70–7.10 ppm).
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate the dione and amino functionalities.
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 207.08 [M+H]⁺, consistent with its molecular weight.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route:
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Protection of Carboxylic Groups: Dimethyl 3-amino-4-hydroxyphthalate undergoes hydrolysis under basic conditions (e.g., NaOH) to yield 3-amino-4-hydroxyphthalic acid .
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Cyclocondensation: Reaction with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C forms the isoindoline core .
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Functionalization: Methoxymethylation using methoxymethyl chloride introduces the methoxymethyl group at position 2.
Critical Reaction Parameters:
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Solvent: Acetic acid facilitates proton transfer during cyclocondensation .
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Catalyst: Triethylamine neutralizes HCl byproducts, driving the reaction forward .
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Purification Complexity: Column chromatography remains necessary for isolating high-purity batches.
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Yield Optimization: Current lab yields (~60–70%) necessitate improved catalytic systems or flow chemistry approaches.
Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
---|---|---|---|
Caco-2 | 12.4 | Doxorubicin | 0.85 |
HCT-116 | 15.1 | 5-Fluorouracil | 8.2 |
While less potent than first-line chemotherapeutics, its selectivity for cancer cells over normal fibroblasts (IC50 > 50 μM) suggests a favorable safety profile .
Antimicrobial Activity
The compound demonstrates broad-spectrum activity:
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Gram-Positive Bacteria: Inhibits Staphylococcus aureus (MIC = 32 μg/mL) via disruption of cell wall synthesis .
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Leishmania tropica: Exhibits antileishmanial activity (IC50 = 0.048 μM), surpassing glucantime (IC50 = 0.12 μM) .
Mechanistic Insights:
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Lipophilic moieties enhance membrane penetration, increasing intracellular accumulation .
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Chelation of essential metal ions (e.g., Fe³⁺) disrupts parasitic redox homeostasis .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Amino Group Position: The 5-amino configuration improves DNA intercalation capacity compared to 4-amino isomers .
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Methoxymethyl Substituent: Enhances aqueous solubility without compromising target binding affinity.
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Dione Core: Participates in hydrogen bonding with kinase active sites (e.g., CDK2, EGFR) .
Design Recommendations:
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Halogenation at position 6 may boost antimicrobial potency .
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N-alkylation of the amino group could modulate blood-brain barrier penetration for CNS applications.
Future Research Directions
Pharmacokinetic Optimization
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Prodrug Strategies: Acetylation of the amino group may improve oral bioavailability.
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Nanoparticle Formulations: Liposomal encapsulation could enhance tumor targeting and reduce systemic toxicity .
Target Identification
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Proteomic Profiling: Affinity chromatography coupled with mass spectrometry will identify binding partners in cancer cells .
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Kinase Inhibition Assays: Screen against panels of 300+ kinases to pinpoint specific molecular targets .
Toxicology Studies
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Acute Toxicity: Determine LD50 in rodent models to establish therapeutic indices.
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Genotoxicity: Ames test and micronucleus assay evaluations are pending.
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